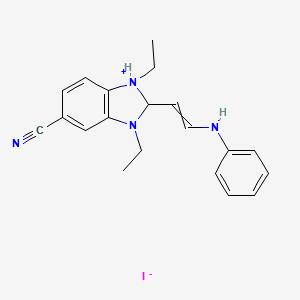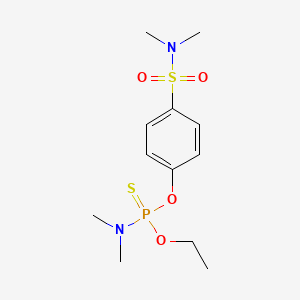
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate involves several steps. One common method starts with the reaction of methyl chloride with an appropriate solvent in an enamel reaction kettle. The mixture is cooled to around 0°C, and ammonia water is slowly added while maintaining the reaction temperature at approximately 20°C. After the reaction is complete, the mixture is extracted, and the product is purified through a series of steps to obtain the final compound .
Analyse Des Réactions Chimiques
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In the industry, it is used in the production of pesticides and insecticides .
Mécanisme D'action
The mechanism of action of O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate is similar to compounds such as Famophos and O-(p-Dimethylsulfamoyl)phenyl O-ethyl O-methyl phosphorothioate. These compounds share structural similarities, including the presence of sulfonamide and phosphorothioate groups. this compound is unique in its specific combination of functional groups and its applications in pesticide synthesis .
Propriétés
Numéro CAS |
2080-96-8 |
|---|---|
Formule moléculaire |
C12H21N2O4PS2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-[dimethylamino(ethoxy)phosphinothioyl]oxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H21N2O4PS2/c1-6-17-19(20,13(2)3)18-11-7-9-12(10-8-11)21(15,16)14(4)5/h7-10H,6H2,1-5H3 |
Clé InChI |
SUCZUNWECMAPNI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(N(C)C)OC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
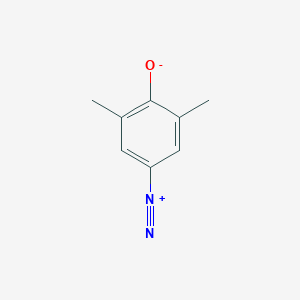
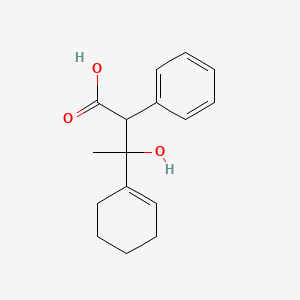

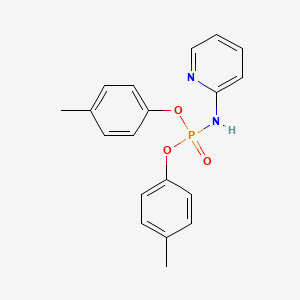
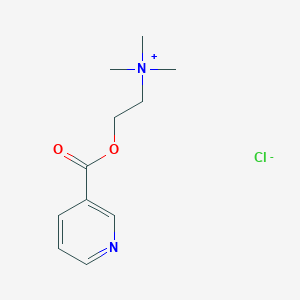
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
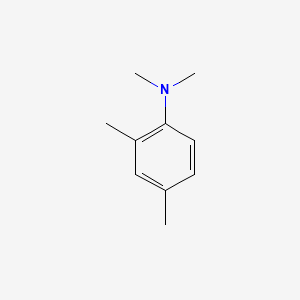
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)

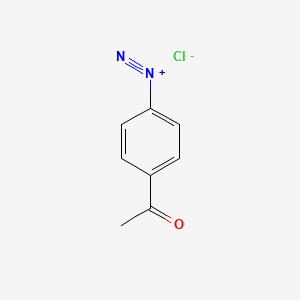
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
